molecular formula C7H10N2O2 B1497265 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine CAS No. 55996-08-2

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine

Cat. No.: B1497265
CAS No.: 55996-08-2
M. Wt: 154.17 g/mol
InChI Key: MDWPZCXZUVMPKO-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine is a substituted pyrimidine derivative characterized by a hydroxyl group at position 4, methoxy at position 2, and methyl groups at positions 5 and 6. Pyrimidines are heterocyclic aromatic compounds with significant roles in pharmaceuticals, agrochemicals, and nucleic acid chemistry. For instance, methoxy and hydroxy groups are known to modulate hydrogen-bonding capacity and acidity, while methyl groups enhance lipophilicity .

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWPZCXZUVMPKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512392
Record name 2-Methoxy-5,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55996-08-2
Record name 2-Methoxy-5,6-dimethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55996-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5,6-dimethylpyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Condensation of Urea and Acetylacetone

A well-documented method involves the condensation of urea with acetylacetone in the presence of hydrochloric acid in a lower alcohol solvent, leading to the formation of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride, which upon neutralization yields the free base. Although this method is primarily for 2-hydroxy-4,6-dimethylpyrimidine, modification of the reaction conditions or subsequent methylation can introduce the methoxy group at position 2.

  • Reaction Conditions :
    • Temperature: 20–100 °C
    • Catalyst: Hydrochloric acid
    • Solvent: Lower alcohol (e.g., methanol or ethanol)
    • Neutralization: Alkali metal hydroxide (NaOH or KOH)
  • Yield : Approximately 96.9% combined yield for the hydroxy compound precursor
  • Purification : Filtration, washing with cold water, and crystallization
  • Characterization : Melting point 196–198 °C; elemental analysis and IR spectroscopy confirm structure (OH stretch 3000–3500 cm⁻¹, C=N stretch 1630 cm⁻¹, CH₃ stretch 1370 cm⁻¹).

This method is industrially favorable due to its simplicity, high yield, and product purity suitable for further synthesis steps.

Introduction of the Methoxy Group at Position 2

The methoxylation at position 2 can be achieved by nucleophilic substitution reactions on appropriate chlorinated pyrimidine intermediates or via methylation of hydroxyl precursors.

  • Chlorination and Methoxylation :

    • Starting from 2-amino-4,6-dichloropyrimidine, reflux in methanolic sodium methoxide replaces chlorine atoms with methoxy groups.
    • The reaction temperature and solvent choice are critical; higher reflux temperatures (e.g., in xylene) facilitate disubstitution.
    • Yields of 2-dimethylamino-4,6-dimethoxypyrimidine have been reported around 80%.
  • Methylation of Hydroxy Precursors :

    • Hydroxy groups at position 2 can be methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
    • This route requires prior synthesis of the 2-hydroxy derivative, followed by methylation.

Alternative Routes Involving Amidines and Diethyl Malonate Condensation

Condensation of diethyl malonate with amidines bearing appropriate substituents can yield 2-substituted 4,6-dihydroxypyrimidines, which serve as intermediates for further methylation to the methoxy derivative.

  • This approach allows the introduction of various substituents at the 2-position, including methoxy, amino, and methylthio groups, offering a versatile synthetic platform.

Mechanistic Insights and Reaction Pathways

Research into the reaction mechanisms reveals that acid catalysis promotes ring closure and formation of the pyrimidine ring. Hydrochloric acid acts both as a catalyst and as a source for salt formation, which aids in crystallization and purification.

  • The formation of hydrochloride salts of the pyrimidine intermediates reduces solubility in alcohol solvents, facilitating isolation.
  • Neutralization with alkali metal hydroxides regenerates the free base form.

In methoxylation reactions, nucleophilic substitution proceeds via displacement of chlorine atoms by methoxide ions, with reaction conditions tailored to optimize substitution without decomposition.

Data Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Catalysts Solvent Temperature Yield (%) Notes
Condensation of urea and acetylacetone Urea, Acetylacetone HCl (catalyst), NaOH (neutralization) Lower alcohol (e.g., methanol) 20–100 °C ~96.9 Produces 2-hydroxy-4,6-dimethylpyrimidine hydrochloride salt; high purity; industrially scalable
Chlorination followed by methoxylation 2-amino-4,6-dichloropyrimidine Sodium methoxide Methanol or xylene Reflux (methanol ~65 °C; xylene ~140 °C) ~80 Methoxy substitution at positions 4 and 6; temperature critical for disubstitution
Condensation of diethyl malonate with amidines Diethyl malonate, amidines Base catalyst Various Variable Variable Versatile for different 2-substituents; requires further methylation for methoxy group

Research Findings and Practical Considerations

  • The hydrochloride salt intermediate is crucial for obtaining high purity and yield in the initial synthesis step.
  • Methoxylation reactions require careful control of temperature and solvent to avoid partial substitution or decomposition.
  • The choice of starting materials and reaction conditions can be optimized depending on the desired substitution pattern and scale.
  • Analytical techniques such as IR spectroscopy, elemental analysis, and melting point determination are standard for confirming product identity and purity.
  • Industrial processes favor methods that combine operational simplicity, high yield, and ease of purification, as demonstrated by the urea-acetylacetone condensation route.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

DMHMP has been investigated for its anti-inflammatory effects. Pyrimidine derivatives, including DMHMP, exhibit significant inhibition of inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS). Research indicates that DMHMP and its analogs can suppress the activity of COX enzymes, which are crucial in the inflammatory pathway. For instance, studies have shown that certain derivatives display IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin .

Table 1: Anti-inflammatory Activity of DMHMP Derivatives

CompoundIC50 (μmol)Reference
DMHMP0.04 ± 0.01
Celecoxib0.04 ± 0.01
Indomethacin9.17 μM

2. Antioxidant Activity

The antioxidant properties of DMHMP have also been explored, with studies indicating that it can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is particularly relevant in the context of diseases where oxidative damage is a contributing factor .

3. Antimicrobial Effects

DMHMP has shown potential antimicrobial activity against various pathogens. Research indicates that pyrimidine derivatives can inhibit bacterial growth and have antifungal properties, making them candidates for further development as antimicrobial agents .

Synthetic Applications

1. Building Block in Organic Synthesis

DMHMP serves as a versatile building block in synthetic organic chemistry. Its structural features allow it to participate in various chemical reactions, leading to the synthesis of more complex molecules. For example, it can be used in multicomponent reactions to create novel pyrimidine-based compounds with potential biological activities .

2. Synthesis of Novel Derivatives

Researchers have utilized DMHMP as a precursor for synthesizing new derivatives with enhanced pharmacological profiles. By modifying the functional groups attached to the pyrimidine ring, scientists aim to improve the efficacy and selectivity of these compounds against specific targets .

Structure-Activity Relationships (SAR)

Understanding the SAR of DMHMP is crucial for designing more effective derivatives. Studies have indicated that modifications at specific positions on the pyrimidine ring significantly affect biological activity. For instance:

  • Position 4 Hydroxyl Group : Enhances anti-inflammatory activity by improving solubility and interaction with target enzymes.
  • Methyl Substituents at Positions 5 and 6 : Influence the lipophilicity and overall potency of the compound against COX enzymes .

Table 2: Summary of SAR Findings for DMHMP Derivatives

ModificationEffect on Activity
Hydroxyl at Position 4Increased anti-inflammatory potency
Methyl at Positions 5 & 6Enhanced lipophilicity

Case Studies

Case Study 1: In Vivo Anti-inflammatory Assessment

A study evaluated the anti-inflammatory effects of DMHMP derivatives using carrageenan-induced paw edema models in rats. The results demonstrated that certain derivatives exhibited significant reductions in edema comparable to standard treatments .

Case Study 2: Antioxidant Efficacy Evaluation

In a separate study focusing on oxidative stress, DMHMP was tested for its ability to reduce malondialdehyde levels in liver tissues subjected to oxidative damage. The findings indicated substantial protective effects attributed to its antioxidant properties .

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Positions) Functional Group Diversity Key Properties/Applications
5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine 4-OH, 2-OCH₃, 5/6-CH₃ Hydroxy, methoxy, methyl Potential H-bond donor/acceptor; moderate lipophilicity (inferred)
4-Amino-5,6-dimethoxypyrimidine 4-NH₂, 5/6-OCH₃ Amino, methoxy Basic character; precursor to sulfadoxine (antibiotic)
2,4-Dihydroxy-5,6-dimethylpyrimidine (5,6-Dimethyluracil) 2-OH, 4-OH, 5/6-CH₃ Dihydroxy, methyl Nucleobase analog; high solubility due to polar OH groups
2-Ethoxy-4-hydroxy-6-methylpyrimidine 4-OH, 2-OCH₂CH₃, 6-CH₃ Hydroxy, ethoxy, methyl Increased lipophilicity vs. methoxy; potential metabolic stability
4,6-Dichloro-5-methoxypyrimidine 4-Cl, 6-Cl, 5-OCH₃ Chloro, methoxy High reactivity (nucleophilic substitution); pharmaceutical intermediate
Key Observations :
  • Hydroxy vs. Amino Groups: The hydroxyl group at position 4 in the target compound enhances acidity (pKa ~8–10) compared to the amino group in 4-amino-5,6-dimethoxypyrimidine (basic, pKa ~5–7) . This impacts solubility and binding interactions in biological systems.
  • Methoxy vs.
  • Chloro Substituents : 4,6-Dichloro-5-methoxypyrimidine exhibits higher electrophilicity due to electron-withdrawing Cl groups, making it reactive in nucleophilic substitution reactions, unlike the target compound’s hydroxyl group .

Biological Activity

5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of two methyl groups at positions 5 and 6, a hydroxyl group at position 4, and a methoxy group at position 2. This unique structure contributes to its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
  • Anti-inflammatory Effects : Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib .
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. It appears to modulate various signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of COX-2
AnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain tested.
  • Inhibition of Inflammatory Response : In an experimental model using carrageenan-induced paw edema in rats, the compound demonstrated anti-inflammatory effects comparable to indomethacin, with an effective dose (ED50) calculated at approximately 10 µM .
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines have shown that treatment with this compound leads to a reduction in cell viability and increased rates of apoptosis. Specific pathways affected include the PI3K/Akt signaling pathway, which is critical for cell survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as condensation of substituted urea with β-ketoesters or cyclization of thiourea derivatives. For example, intermediates like 5-amino-4-mercapto-6-methoxypyrimidine can be prepared via nitration and reduction of dichloropyrimidine precursors . Characterization relies on NMR (1H/13C) for substituent identification, HPLC for purity (>95%, as in ), and mass spectrometry to confirm molecular weight .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : Solubility screening in polar (e.g., NaOH) and non-polar solvents is critical. For instance, pyrimidine derivatives with hydroxy/methoxy groups often exhibit solubility in alkaline aqueous solutions . Stability studies should include thermal gravimetric analysis (TGA) to determine decomposition points (>360°C in ) and pH-dependent degradation tests to identify optimal storage conditions (e.g., inert atmosphere, low humidity) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Follow NIOSH guidelines for pyrimidine derivatives: use closed-system handling with local exhaust ventilation, Nitrile gloves , safety goggles , and lab coats to prevent skin/eye contact. Respiratory protection (dust masks) is required during powder handling . Emergency procedures for spills involve neutralization with inert absorbents (e.g., vermiculite) and disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts?

  • Methodological Answer : Optimize reaction conditions using DoE (Design of Experiments) . For example:

  • Catalyst screening : Transition metals (e.g., Pd/C) for hydrogenation steps .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
  • Temperature control : Maintain 0–5°C during nitrosation to prevent side reactions .
    Purity can be tracked via HPLC-MS to identify byproducts like unreacted dichloropyrimidines .

Q. What mechanisms underlie the biological activity of hydroxy/methoxy-substituted pyrimidines?

  • Methodological Answer : Pyrimidines with hydroxy/methoxy groups often act as enzyme inhibitors (e.g., kinases, DHFR). For example:

  • In vitro assays : Screen for IC50 values against target enzymes using fluorescence polarization or radiometric assays .
  • Structural analogs : Compare activity of 5,6-dimethyl-4-hydroxy derivatives with chloro/ethoxy variants (e.g., 2-Amino-4-chloro-6-methoxypyrimidine in ) to identify substituent effects on binding affinity .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Use DFT (Density Functional Theory) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate binding to proteins. For example:

  • Crystal structure data (e.g., Cl···N interactions in ) can validate docking poses .
  • QSAR models correlate substituent electronegativity (e.g., methoxy vs. ethoxy) with bioactivity .

Q. What advanced techniques resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from assay conditions (pH, serum proteins) or impurities. Mitigation strategies:

  • Reproducibility checks : Use standardized cell lines (e.g., HEK293) and controls .
  • Metabolite profiling : LC-MS/MS to detect degradation products interfering with activity .
  • Structural analogs : Test derivatives (e.g., 4-ethoxy vs. 4-hydroxy) to isolate substituent contributions .

Q. How does X-ray crystallography elucidate intermolecular interactions critical for solid-state stability?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., 100 K data collection in ) reveals Cl···N halogen bonds (3.09–3.10 Å) and planarity deviations (r.m.s. 0.013 Å) affecting packing . Use Mercury software to analyze hydrogen-bond networks and predict solubility/stability trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine
Reactant of Route 2
Reactant of Route 2
5,6-Dimethyl-4-hydroxy-2-methoxypyrimidine

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